N-(4-iodophenyl)-4-(4-morpholinylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-iodophenyl)-4-(4-morpholinylmethyl)benzamide, also known as IMPY, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It belongs to the class of benzamide derivatives and has been found to exhibit potent binding affinity towards the sigma-2 receptor. This receptor is known to play a crucial role in various physiological and pathological processes, including cancer, neurodegenerative disorders, and inflammation.
Applications De Recherche Scientifique
Anti-Tumor Therapy
HIF-1 inhibitors, including HIF-1 inhibitor-4, have been extensively studied for their potential in anti-tumor therapy . They work by inhibiting the transcriptional activity of HIF-1α or inhibiting the upstream signaling pathway of HIF-1α . This can help to suppress tumor growth and metastasis .
Treatment of Vascular Diseases
The role of HIF-1 in vascular diseases has been a subject of research. By inhibiting HIF-1, it may be possible to treat certain vascular diseases .
Diabetes Management
HIF-1 inhibitors have been suggested as potential therapeutic agents for diabetes . They could help regulate glucose metabolism and insulin sensitivity .
Treatment of Ischemic Diseases
Ischemic diseases occur when there is a lack of blood supply to a tissue or organ. HIF-1 inhibitors can potentially be used to treat these diseases by regulating the body’s response to hypoxia .
Leukemia Treatment
HIF-1 inhibitors have been studied for their potential in treating leukemia . By inhibiting HIF-1, it may be possible to suppress the growth of leukemia cells .
Drug Development
HIF-1 inhibitors, including HIF-1 inhibitor-4, are being used in drug development for various diseases . They have the potential to become a new class of drugs for the treatment of diseases such as tumors, leukemia, diabetes, and ischemic diseases .
Mécanisme D'action
Target of Action
The primary target of HIF-1 inhibitor-4 is Hypoxia-inducible factor-1 (HIF-1) . HIF-1 is a transcriptional activator that intervenes in versatile reactions to hypoxia . It is widely distributed in human cells and can form different signaling pathways with various upstream and downstream proteins . It mediates hypoxia signals, regulates cells to produce a series of compensatory responses to hypoxia, and plays an important role in the physiological and pathological processes of the body .
Mode of Action
HIF-1 inhibitor-4 works by inhibiting the transcriptional activity of HIF-1 or inhibiting the upstream signaling pathway of HIF-1 . It reduces HIF-1α protein levels without affecting mRNA levels . Under normoxic conditions, HIF-1α is hydroxylated at a conserved residue (Proline 564), a process mediated by prolyl-4-hydroxylases (PHDs) and factor inhibiting HIF-1 (FIH-1) enzymes . PHD hydroxylation promotes HIF-1α protein destabilization, whereas FIH-1 hydroxylation inhibits transcriptional activity by preventing interaction with CBP/p300 .
Biochemical Pathways
HIF-1 plays a crucial role in the metabolic reprogramming of cancer cells, a process known as the "Warburg effect" . This involves a switch from oxidative phosphorylation (OXPHOS) in the mitochondria to aerobic glycolysis even in the presence of oxygen . HIF-1 orchestrates angiogenesis, erythropoiesis, glycolysis regulation, glucose transport, and acidosis regulators, hence altering crucial Warburg effect activities .
Result of Action
The inhibition of HIF-1 by HIF-1 inhibitor-4 can lead to a decrease in HIF-1α and VEGF expression . This can result in the prevention of tumor metastasis . By targeting HIF-1, it is directly involved in the shift of cancer tissue, making it a rational approach for cancer therapy .
Action Environment
The action of HIF-1 inhibitor-4 is influenced by the hypoxic tumor microenvironment (HTM). HTM can trigger and promote metabolic alterations, oncogene activation, epithelial-mesenchymal transition, and drug resistance, all of which are hallmarks of aggressive cancer behavior . Therefore, the efficacy and stability of HIF-1 inhibitor-4 can be influenced by the level of hypoxia in the tumor environment .
Propriétés
IUPAC Name |
N-(4-iodophenyl)-4-(morpholin-4-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19IN2O2/c19-16-5-7-17(8-6-16)20-18(22)15-3-1-14(2-4-15)13-21-9-11-23-12-10-21/h1-8H,9-13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFBYPLMJZJZIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.